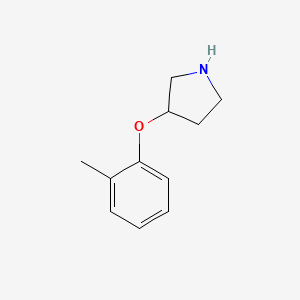

3-(2-Methylphenoxy)pyrrolidine

描述

Contextual Significance of the Pyrrolidine (B122466) Core in Chemical Biology

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and chemical biology. frontiersin.orgnih.govunipa.it Its prevalence in a wide array of natural products, pharmaceuticals, and bioactive compounds underscores its versatility as a pharmacophore. frontiersin.orgnih.gov The significance of the pyrrolidine core can be attributed to several key features:

Three-Dimensional Structure: The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional scaffold that can effectively present substituents in precise spatial orientations for optimal interaction with biological targets. unipa.it This is in contrast to flat, aromatic systems and allows for a more nuanced exploration of a protein's binding pocket.

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters, leading to a rich stereoisomerism. This stereochemical diversity is crucial for biological activity, as different stereoisomers can exhibit distinct pharmacological profiles.

Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring imparts basicity and the potential for hydrogen bonding, which can significantly influence a molecule's solubility, permeability, and target-binding affinity.

Synthetic Accessibility: A wealth of synthetic methodologies has been developed for the construction and functionalization of the pyrrolidine ring, making it a readily accessible scaffold for the generation of diverse chemical libraries. organic-chemistry.org

The pyrrolidine motif is a key component in numerous approved drugs, highlighting its therapeutic relevance across a broad spectrum of diseases. enamine.net Examples include varenicline, a partial agonist of the nicotinic acetylcholine (B1216132) receptor used for smoking cessation, and various antiviral agents. The diverse biological activities associated with pyrrolidine-containing compounds are extensive and include antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov

Overview of Historical and Current Research Trajectories for Aryloxypyrrolidine Analogues

The combination of a pyrrolidine ring with an aryloxy moiety gives rise to the aryloxypyrrolidine scaffold. This class of compounds has been a subject of interest in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets. The aryloxy group can serve as a key pharmacophoric element, engaging in various types of interactions with protein targets, including van der Waals forces, hydrophobic interactions, and pi-stacking.

Historically, research into aryloxypyrrolidine analogues has often focused on their interaction with monoamine transporters and receptors, which are critical targets for the treatment of neuropsychiatric disorders. For instance, analogues of 3-phenoxypyrrolidine (B3389589) have been investigated for their affinity and selectivity for the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters.

Current research continues to explore the potential of aryloxypyrrolidine derivatives in various therapeutic areas. The modular nature of the scaffold, with potential for substitution on both the pyrrolidine ring and the aryl ring, allows for fine-tuning of pharmacological properties. Recent studies on related pyrrolidine derivatives have explored their potential as anticonvulsant and anti-inflammatory agents.

Below is a data table of representative aryloxypyrrolidine analogues and their documented biological targets to illustrate the research landscape. It is important to note that this table features related compounds to provide context, due to the limited specific data on 3-(2-Methylphenoxy)pyrrolidine itself.

| Compound Name | Aryl Moiety | Pyrrolidine Substitution | Biological Target/Activity |

|---|---|---|---|

| (S)-3-(3-Fluorophenoxy)pyrrolidine | 3-Fluorophenyl | 3-position | Dopamine Transporter (DAT) Ligand |

| (R)-3-(4-Chlorophenoxy)pyrrolidine | 4-Chlorophenyl | 3-position | Serotonin Transporter (SERT) Ligand |

| N-Methyl-3-(naphthalen-1-yloxy)pyrrolidine | Naphthalen-1-yl | 3-position, N-methylated | Monoamine Transporter Inhibitor |

| 3-((2-(Trifluoromethyl)phenoxy)methyl)pyrrolidine | 2-(Trifluoromethyl)phenyl | 3-position (as a methyl ether) | Undisclosed (Commercially available building block) alchempharmtech.com |

| 3-(2-Methoxyphenoxy)pyrrolidine | 2-Methoxyphenyl | 3-position | Undisclosed (Commercially available building block) labshake.com |

Strategic Importance of this compound as a Research Probe

Defined Stereochemistry: The 3-position of the pyrrolidine ring is a stereocenter, meaning that this compound can exist as two enantiomers, (R)- and (S)-3-(2-Methylphenoxy)pyrrolidine. The synthesis and separation of these enantiomers would allow for stereospecific investigations of biological targets, which is a critical aspect of modern drug discovery.

Scaffold for Library Synthesis: The secondary amine of the pyrrolidine ring provides a convenient handle for further chemical modification. A variety of substituents can be introduced at the nitrogen atom to generate a library of analogues. This allows for the systematic exploration of the chemical space around a biological target to identify potent and selective ligands.

The table below summarizes the key structural features of this compound and their potential implications for its use as a research tool.

| Structural Feature | Potential Significance in a Research Context |

|---|---|

| Pyrrolidine Core | Provides a three-dimensional scaffold with inherent basicity and potential for hydrogen bonding. |

| Aryloxy Linkage | Connects the pyrrolidine and aryl moieties, influencing conformational flexibility and potential for interaction with biological targets. |

| 2-Methyl Substitution | Introduces steric bulk and alters the electronic properties of the phenoxy ring, allowing for the probing of specific sub-pockets in a binding site. |

| Secondary Amine | Offers a reactive site for the introduction of diverse substituents to build a chemical library and explore SAR. |

| Chiral Center at C3 | Allows for the synthesis of enantiomerically pure compounds to investigate stereospecific interactions with biological targets. |

Structure

3D Structure

属性

IUPAC Name |

3-(2-methylphenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVMFYNEGPHLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592919 | |

| Record name | 3-(2-Methylphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46196-54-7 | |

| Record name | 3-(2-Methylphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Methylphenoxy Pyrrolidine and Its Analogues

Established Synthetic Pathways for the Pyrrolidine (B122466) Core Framework

The synthesis of the pyrrolidine skeleton can be achieved through various strategic approaches, including building the ring from acyclic precursors or modifying existing ring systems.

Ring-Forming Reactions (e.g., [3+2] Cycloadditions)

One of the most powerful and atom-economical methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction. mappingignorance.org This reaction typically involves an azomethine ylide as the three-atom component and an alkene or alkyne as the two-atom component. The versatility of this method allows for the creation of polysubstituted pyrrolidines with a high degree of stereocontrol.

Recent advancements have demonstrated the use of N-tert-butanesulfinylimine as an effective electron-withdrawing group in 1-azadienes, enabling highly diastereoselective 1,3-dipolar cycloadditions with azomethine ylides. acs.org Catalyzed by silver carbonate (Ag₂CO₃), this method yields densely substituted proline derivatives with up to four stereogenic centers. acs.org A variety of aryl-substituted imino esters can be utilized, accommodating both electron-donating and electron-withdrawing groups. acs.org

Another approach involves a three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids under catalyst-free conditions to produce novel polycyclic pyrrolidine-fused spirooxindoles. rsc.org This method is noted for its environmental friendliness and high yields without the need for chromatographic purification. rsc.org

Ring Contraction Strategies from Heterocyclic Precursors

Ring contraction of larger heterocyclic systems presents an alternative strategy for the synthesis of pyrrolidines. While less common than cycloaddition reactions, this method can be effective for accessing specific substitution patterns. For instance, certain synthetic routes may involve the contraction of piperidine (B6355638) or other six-membered nitrogen-containing heterocycles.

Derivatization of Pre-formed Pyrrolidine Scaffolds

The functionalization of a pre-existing pyrrolidine ring is a straightforward and widely used approach for the synthesis of analogues. For a molecule like 3-(2-Methylphenoxy)pyrrolidine, a common strategy would involve the etherification of a 3-hydroxypyrrolidine precursor. Commercially available N-protected 3-hydroxypyrrolidines can be reacted with 2-methylphenol under various etherification conditions, such as the Mitsunobu reaction or Williamson ether synthesis, to introduce the desired 2-methylphenoxy group at the 3-position.

The synthesis of various pyrrolidine-containing drugs often starts from readily available cyclic precursors like proline or 4-hydroxyproline (B1632879). nih.gov For example, the synthesis of certain antiviral agents involves the alkylation of N-protected proline derivatives. nih.gov Similarly, the synthesis of some antibiotics utilizes the conversion of 4-hydroxyproline into other functionalized pyrrolidines. nih.gov

Stereoselective Synthesis of Enantiopure this compound Isomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure this compound isomers is of significant importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recycled.

A notable example is the use of chiral oxazolidinones to direct the stereoselective synthesis of cis- and trans-3-amino-4-substituted pyrrolidines. google.com In this process, the chiral oxazolidinone is attached to an achiral substrate. Subsequent reactions, such as cycloadditions, proceed with high diastereoselectivity due to the steric influence of the auxiliary. google.com The auxiliary is then cleaved to yield the enantiomerically enriched pyrrolidine derivative. google.com This principle can be applied to the synthesis of a chiral 3-hydroxypyrrolidine precursor, which can then be converted to this compound.

Catalytic Asymmetric Methods (e.g., Asymmetric Hydrogenation)

Catalytic asymmetric methods are highly efficient for the synthesis of chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral substrates.

Resolution Techniques for Stereoisomeric Enrichment

The synthesis of this compound and its analogues often results in a racemic mixture of enantiomers. Since the biological activity of chiral molecules can be highly dependent on their stereochemistry, the separation and enrichment of specific stereoisomers are crucial. Kinetic resolution is a widely employed technique to achieve this. wikipedia.org This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. wikipedia.org

One common approach is enzymatic kinetic resolution. For instance, lipases are frequently used for the enantioselective acylation of racemic pyrrolidine derivatives. rsc.org In a process known as dynamic kinetic resolution (DKR), a racemization catalyst is used in conjunction with the resolving agent. This allows for the in-situ racemization of the faster-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product. rsc.org For example, the acetylation of racemic 3-hydroxypyrrolidine using lipase (B570770) PS-IM and a ruthenium catalyst for racemization has been shown to produce the corresponding (R)-acetate with high yield and excellent enantioselectivity. rsc.org

Another powerful method is parallel kinetic resolution (PKR), where each enantiomer of a racemic mixture reacts through different pathways to form two distinct, non-enantiomeric products. wikipedia.orgacs.org This strategy avoids the inherent 50% maximum yield limitation of traditional kinetic resolution. A notable example involves the iridium-catalyzed C(sp³)–H borylation of racemic 2-substituted pyrrolidines, which can produce both cis- and trans-2,5-disubstituted pyrrolidines with high enantioselectivity. acs.orgacs.org

Chiral column chromatography is another indispensable tool for the separation of enantiomers. wikipedia.orgmdpi.com This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. wikipedia.org Preparative high-performance liquid chromatography (HPLC) with chiral columns has been successfully used to resolve racemic mixtures of various heterocyclic compounds, yielding enantiomers with high purity. mdpi.commdpi.com

Table 1: Comparison of Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent. wikipedia.org | Can be highly selective; various catalysts available. | Maximum 50% yield for the unreacted enantiomer. |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the faster-reacting enantiomer. rsc.org | Theoretical yield up to 100%. | Requires a compatible racemization catalyst. |

| Parallel Kinetic Resolution | Each enantiomer reacts via a different pathway to form distinct products. wikipedia.orgacs.org | Can overcome the 50% yield limitation. | Requires carefully designed reaction conditions. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. wikipedia.org | Can provide high enantiomeric purity; applicable to a wide range of compounds. | Can be expensive for large-scale separations. |

Synthesis of Key Structural Analogues and Derivatives of this compound

The exploration of structure-activity relationships (SAR) often necessitates the synthesis of a wide array of structural analogues. For this compound, this involves modifications to the phenoxy moiety, the pyrrolidine ring, and the creation of hybrid structures.

Phenoxy Moiety Modifications (e.g., substituted phenoxy groups, varying aryl ethers)

Modifying the phenoxy group of this compound can significantly impact its biological properties. This can be achieved by introducing various substituents onto the phenyl ring or by replacing the phenyl group with other aromatic or heteroaromatic systems. The synthesis of such analogues typically involves the reaction of a suitable 3-hydroxypyrrolidine derivative with a substituted phenol (B47542) or aryl halide.

For instance, the alkylation of a phenol with an alkyl halide is a fundamental reaction for forming the ether linkage. nih.gov Studies have shown that the reaction of a phenol with 1-(3-chloropropyl)pyrrolidine (B1588886) can proceed through the formation of a reactive azetidinium ion intermediate. nih.gov This understanding of the reaction mechanism is crucial for optimizing the synthesis of analogues with diverse phenoxy moieties.

Pyrrolidine Ring Substitutions (e.g., N-substitutions, modifications at C-2, C-4, C-5)

Alterations to the pyrrolidine ring itself offer another avenue for structural diversification. N-substitution is a common modification, often achieved through the N-alkylation of the pyrrolidine nitrogen. organic-chemistry.orgorganic-chemistry.org This can be accomplished using various alkylating agents, such as alkyl halides, in the presence of a base. organic-chemistry.org The use of ionic liquids as solvents can offer advantages in terms of reaction efficiency and selectivity. organic-chemistry.orgorganic-chemistry.org

Modifications at other positions of the pyrrolidine ring (C-2, C-4, and C-5) are also of significant interest. The diastereoselective synthesis of substituted pyrrolidines is a key challenge in this area. scholaris.caacs.orgrsc.orgrsc.orgnih.govresearchgate.net One powerful strategy is the 1,3-dipolar cycloaddition of azomethine ylides with various alkenes, which can generate multiple stereocenters in a single step. scholaris.caacs.org The use of chiral auxiliaries, such as N-tert-butanesulfinylimines, can effectively control the stereochemical outcome of these reactions. acs.org

Palladium-catalyzed hydroarylation of pyrrolines has also emerged as a valuable method for introducing aryl groups at the C-3 position of the pyrrolidine ring. researchgate.netnih.gov This approach allows for the direct synthesis of 3-aryl pyrrolidines from readily available starting materials. researchgate.netnih.gov

Hybrid Structures Incorporating the this compound Motif

Fusing the this compound scaffold with other heterocyclic systems can lead to the discovery of novel compounds with unique biological profiles. The synthesis of such hybrid structures often involves multi-step sequences or cascade reactions. researchgate.netmdpi.com

For example, pyrrolo-fused heterocycles, such as pyrroloquinolines and pyrrolopyrimidines, have been designed as analogues of known bioactive compounds. mdpi.com The synthesis of these molecules can be achieved through 1,3-dipolar cycloaddition reactions of cycloimmonium N-ylides. mdpi.com Another approach involves the synthesis of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines, which combines the pyrrolidinone core with a thiazole (B1198619) moiety. mdpi.com

Mechanochemical Synthesis Approaches for Pyrrolidine Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained prominence as a green and efficient synthetic methodology. researchgate.netmdpi.comrsc.orgnih.govresearchgate.net These solvent-free or low-solvent reactions often proceed faster and with higher yields than traditional solution-phase synthesis. researchgate.net

While the direct mechanochemical synthesis of this compound is not extensively documented, the synthesis of various N-heterocycles, including pyrroles and their derivatives, has been successfully achieved using this technique. nih.gov For instance, the Hantzsch pyrrole (B145914) synthesis has been adapted to mechanochemical conditions. nih.gov Three-component reactions performed under ball-milling conditions have been shown to be effective for the synthesis of complex heterocyclic systems. rsc.org Given the success of mechanochemistry in the synthesis of related N-heterocycles, it represents a promising and environmentally friendly avenue for the future development of synthetic routes to this compound and its derivatives. researchgate.netmdpi.comrsc.orgresearchgate.net

Elucidation of Structure Activity Relationships Sar and Structure Property Relationships Spr

Impact of Phenoxy Substituents on Biological Activity Profiles

The nature and position of substituents on the phenoxy ring of 3-aryloxypyrrolidine derivatives play a critical role in modulating their biological activity, particularly for compounds acting as monoamine reuptake inhibitors. While specific data for 3-(2-Methylphenoxy)pyrrolidine is limited in publicly available research, general principles from related compounds can be extrapolated.

Research on aryloxypropanamine scaffolds, which share structural similarities, has shown that the nature of the aromatic substituent significantly influences the activity and selectivity of these compounds as inhibitors of serotonin (B10506) or norepinephrine (B1679862) transporters. For instance, in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), the substitution pattern on the phenoxy ring is a key determinant of potency and selectivity. wikipedia.org Halogen substitutions, for example, are common in antidepressant compounds to enhance drug affinity. The fluorine atom, in particular, can act as a hydrogen bond acceptor, contributing to high-affinity interactions with protein targets. The position of these substituents is also crucial; for example, in some series, a para-position substitution on the aryloxy ring demonstrates higher potency compared to other positions.

For this compound, the ortho-methyl group is a defining feature. The presence of a substituent at the C2 position of the phenoxy ring can influence the molecule's conformation through steric effects, potentially locking it into a preferred orientation for receptor binding. This steric hindrance can also impact the molecule's metabolic stability.

Table 1: Hypothetical Impact of Phenoxy Substituents on the Biological Activity of 3-Phenoxypyrrolidine (B3389589) Analogs

| Substituent at C2 | Predicted Change in Potency | Rationale |

| H | Baseline | Unsubstituted phenoxy ring. |

| CH₃ | - | The subject compound of this article. |

| Cl | Increase | Halogens can enhance binding affinity through various interactions. |

| OCH₃ | Variable | Methoxy groups can alter electronic properties and introduce potential hydrogen bond accepting capabilities, but may also introduce steric hindrance. |

| CF₃ | Increase | The trifluoromethyl group can significantly enhance potency, as seen in related antidepressant structures. |

Note: This table is illustrative and based on general SAR principles for related compounds, not on direct experimental data for this compound.

Role of Pyrrolidine (B122466) Ring Stereochemistry and Substituents in Molecular Recognition

The pyrrolidine ring is a common scaffold in many biologically active compounds due to its three-dimensional structure and the presence of a basic nitrogen atom, which is often crucial for receptor interaction. The stereochemistry of the pyrrolidine ring in this compound is a critical factor in its molecular recognition by biological targets.

Selective fluorination of the pyrrolidine ring has been shown to induce significant conformational changes that affect the biological roles of the modified molecules. beilstein-journals.org The introduction of substituents on the pyrrolidine ring can alter its pucker, influencing the spatial orientation of the phenoxy group and the nitrogen lone pair. The stereochemistry at the C3 position, where the phenoxy group is attached, is particularly important. The (R) and (S) enantiomers of 3-phenoxypyrrolidine derivatives can exhibit different binding affinities and functional activities at their target receptors due to the specific stereochemical requirements of the binding pocket.

Furthermore, substituents on the pyrrolidine nitrogen can drastically alter the pharmacological profile. N-methylation, for example, can impact potency and selectivity. In a related series of compounds, N-methylation of milnacipran, an SNRI, was found to reduce both norepinephrine and serotonin activity. wikipedia.org

Table 2: Influence of Pyrrolidine Ring Modifications on Receptor Interaction

| Modification | Effect on Molecular Recognition |

| C3 Stereocenter | The (R) and (S) enantiomers can exhibit differential binding affinities and efficacies. |

| N-H (secondary amine) | Often crucial for forming key hydrogen bonds with the receptor. |

| N-Methyl (tertiary amine) | May alter basicity and steric profile, impacting selectivity and potency. |

| Ring Conformation | The "puckering" of the five-membered ring affects the spatial disposition of substituents. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For compounds like this compound, QSAR models can be developed to predict the activity of novel analogs and to understand the key molecular features driving their potency.

A typical QSAR study on a series of 3-phenoxypyrrolidine derivatives would involve the following steps:

Data Set Preparation: A series of analogs with varying substituents on the phenoxy and pyrrolidine rings would be synthesized, and their biological activity (e.g., IC₅₀ or Kᵢ values for a specific receptor) would be determined.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. Machine learning algorithms are also increasingly employed for this purpose. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a series of pyrrolidine derivatives acting as Mcl-1 inhibitors, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully applied. These models provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other fields around the molecule, guiding the design of more potent compounds. nih.govresearchgate.netbohrium.com

Correlation of Molecular Structure with Preclinical Pharmacological Profiles

In preclinical studies, the compound would be evaluated for:

Receptor Binding Affinity: The affinity for various receptors, transporters, and ion channels would be determined to identify its primary targets and potential off-target effects. For example, brexpiprazole, an antipsychotic, is characterized by its activity as a partial agonist at serotonin 5-HT₁ₐ and dopamine (B1211576) D₂ receptors, and an antagonist at 5-HT₂ₐ receptors. nih.gov

In Vitro Functional Activity: Assays would determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

In Vivo Efficacy: The compound's effects would be tested in animal models of disease. For instance, vornorexant, a dual orexin (B13118510) receptor antagonist, has been shown to reduce sleep onset latency and prolong sleep time in rats. nih.gov

Pharmacokinetics: Studies in animals would determine the compound's absorption, distribution, metabolism, and elimination profile.

Safety Pharmacology: The potential for adverse effects on major organ systems (e.g., cardiovascular, respiratory, and central nervous systems) would be assessed.

The correlation between structure and these preclinical outcomes is complex. For example, minor structural modifications can lead to significant changes in metabolic stability, which in turn affects the compound's half-life and duration of action.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental tools for predicting how a ligand, such as 3-(2-Methylphenoxy)pyrrolidine, might bind to a biological target, typically a protein or enzyme. This process involves creating a three-dimensional model of both the ligand and the target receptor.

The primary goal of molecular docking is to predict the preferred orientation and conformation of the ligand when it forms a complex with the receptor. The strength of this interaction is often quantified by a scoring function, which estimates the binding affinity. For a compound like this compound, researchers would first identify a potential biological target. Then, docking simulations would be performed to fit the molecule into the active site of the target. These simulations would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

While specific docking studies for this compound are not readily found, research on similar pyrrolidine (B122466) derivatives highlights the utility of this approach. For instance, studies on pyrrolidine analogs as inhibitors of various enzymes use docking to elucidate binding modes and guide the design of more potent inhibitors.

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock Theory)

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory are used to calculate various molecular properties from first principles.

For this compound, these calculations could be employed to determine:

Optimized molecular geometry: The most stable three-dimensional arrangement of the atoms.

Electronic properties: Such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding reactivity and interaction sites.

Spectroscopic properties: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

These calculations are computationally intensive but offer a high level of detail about the intrinsic properties of the molecule, which can complement experimental findings.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of both the ligand and the target.

For this compound, MD simulations could be used to:

Analyze conformational flexibility: The pyrrolidine ring and the phenoxy substituent can adopt various conformations. MD simulations can explore the conformational landscape and identify the most populated and energetically favorable shapes of the molecule in different environments (e.g., in water or a lipid bilayer).

Study binding kinetics: By simulating the binding and unbinding process of the ligand to its target, MD can provide estimates of association and dissociation rate constants (k_on and k_off), offering a more complete picture of the binding process than docking alone.

Assess the stability of the ligand-receptor complex: Once docked, an MD simulation can be run on the complex to see if the predicted binding pose is stable over time.

Predicted Molecular Properties and Descriptors (e.g., Collision Cross Section, Lipophilicity)

Various computational tools and databases can predict a range of molecular properties and descriptors that are important for drug discovery and development. These descriptors help in assessing the "drug-likeness" of a compound. For a close analog, 3-Methoxy-3-[(2-methylphenoxy)methyl]pyrrolidine , the following properties have been computationally predicted.

Predicted Molecular Properties for 3-Methoxy-3-[(2-methylphenoxy)methyl]pyrrolidine

| Property | Value |

|---|---|

| Molecular Weight | 221.29 g/mol |

| XLogP3-AA | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 221.141578849 Da |

| Topological Polar Surface Area | 30.5 Ų |

Data sourced from PubChem CID: 175661635

Another important descriptor is the Collision Cross Section (CCS) , which is a measure of the molecule's size and shape in the gas phase. While not available for the primary compound, predicted CCS values for a related structure, 3-[2-(2-methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole , are presented below.

Predicted Collision Cross Section (CCS) for a Related Pyrrolidine Derivative

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 299.17540 | 171.8 |

| [M+Na]⁺ | 321.15734 | 178.5 |

| [M-H]⁻ | 297.16084 | 179.8 |

Data for PubChemLite compound: 3-[2-(2-methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole

Application of Machine Learning Algorithms in Predictive Pharmacology

Machine learning (ML) is increasingly being used in pharmacology to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetic parameters. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example where ML algorithms are applied.

In the context of this compound, ML could be utilized in several ways:

QSAR Modeling: If a dataset of pyrrolidine derivatives with measured biological activity against a specific target exists, a QSAR model could be trained. This model would learn the relationship between the chemical structures (represented by molecular descriptors) and their activities. The model could then be used to predict the activity of new, untested compounds like this compound.

ADMET Prediction: ML models are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Such models could predict the likely pharmacokinetic and safety profile of this compound before it is synthesized and tested in the lab.

The success of these ML approaches is highly dependent on the availability of large and high-quality datasets for training the models.

Investigation of Biological Targets and Mechanistic Pathways

Identification and Characterization of Putative Molecular Targets

The potential therapeutic effects of phenoxypyrrolidine derivatives are rooted in their affinity for and modulation of several vital protein targets, including neurotransmitter transporters, receptors, and ion channels.

A primary mechanism of action identified for compounds structurally similar to 3-(2-Methylphenoxy)pyrrolidine is the inhibition of monoamine reuptake transporters. Specifically, the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET) have been identified as key targets. These transporters are membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft, and their inhibition can potentiate neurotransmission.

Research into a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues revealed them to be potent and balanced inhibitors of both norepinephrine (NE) and serotonin (5-HT) reuptake. nih.gov A specific compound from this series, referred to as compound 39b, was highlighted as a potent NET and SERT reuptake inhibitor with minimal activity at other targets. nih.gov This dual-action profile is a recognized strategy in the development of treatments for conditions such as neuropathic pain and depression. Patents related to 3-(phenoxyphenylmethyl)pyrrolidine compounds further support their activity as inhibitors of serotonin and norepinephrine reuptake. researchgate.net

The interaction of inhibitors with these transporters can be complex. For instance, studies on NET have shown that the binding site for some inhibitors, like the peptide chi-MrIA, is distinct from the binding site for the neurotransmitter norepinephrine itself, yet still produces a competitive inhibition pattern against other radiolabeled ligands like nisoxetine. nih.gov The inhibitory action of these molecules is often dependent on the presence of sodium ions, a characteristic shared with many antidepressant drugs that target these transporters. nih.gov Genetic variations in the norepinephrine transporter gene (SLC6A2) can also significantly influence the efficacy of drugs that target this transporter, underscoring its clinical relevance. nih.gov

| Compound Class | Target Transporter | Observed Activity | Reference |

|---|---|---|---|

| 3-(Phenoxy-phenyl-methyl)-pyrrolidine Analogues | Norepinephrine Transporter (NET) | Potent Reuptake Inhibition | nih.gov |

| 3-(Phenoxy-phenyl-methyl)-pyrrolidine Analogues | Serotonin Transporter (SERT) | Potent Reuptake Inhibition | nih.gov |

| chi-Conopeptide MrIA | Norepinephrine Transporter (NET) | Specific, Competitive Inhibition | nih.gov |

G-Protein Coupled Receptors (GPCRs) are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them prominent drug targets. nih.govmdpi.com The interaction of pyrrolidine-based compounds with GPCRs has been demonstrated in several contexts.

A notable example is the development of analogues of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]-phenyl}-2H-pyridazin-3-one as potent antagonists of the histamine (B1213489) H3 receptor (H3R), which is a GPCR. nih.gov Structure-activity relationship studies of these compounds, which feature a substituted pyrrolidine (B122466) ring, identified specific structural modifications that optimized affinity for the H3 receptor. One such analogue, N-Methyl 9b, demonstrated excellent H3R affinity and significant in vivo activity, illustrating that the pyrrolidine scaffold can be effectively directed to target GPCRs. nih.gov

GPCRs transduce extracellular signals by coupling to intracellular G-proteins, which then initiate downstream signaling cascades. mdpi.com The immense structural diversity of GPCRs allows for the design of highly selective ligands, and computational approaches are increasingly used to predict and rationalize the cross-activity of drugs among different GPCR family members. frontiersin.org

Voltage-gated ion channels are critical for controlling cellular excitability, and their modulation is a key mechanism for drugs targeting the central nervous system. nih.gov There is evidence that pyrrolidine and related scaffolds can interact with these channels.

Studies on a series of pyrroline (B1223166) derivatives, which are structurally related to pyrrolidines, found them to be potent blockers of voltage-gated sodium channels. nih.gov These compounds showed more potent antiarrhythmic activity than the reference drug mexiletine. The most active compound in the series was at least 100 times more active than mexiletine, indicating that the pyrroline/pyrrolidine scaffold can be a core element in potent sodium channel blockers. nih.gov Blockade of voltage-gated sodium channels is a well-established mechanism for antiepileptic and analgesic drugs, as it reduces abnormal neuronal firing. nih.gov

Furthermore, N-type calcium channels (Cav2.2) are recognized as important targets for pain relief. google.com These channels are involved in neurotransmitter release in pain pathways. While direct evidence for this compound is not available, other classes of compounds are known to target these channels, sometimes via accessory subunits. google.com The development of selective blockers for P/Q-type calcium channels (Cav2.1), which are also involved in neurotransmitter release, further highlights the therapeutic potential of targeting presynaptic voltage-gated calcium channels. nih.gov

| Compound Class | Target Channel | Observed Activity | Reference |

|---|---|---|---|

| Tetramethylpyrroline Derivatives | Voltage-Gated Sodium Channels | Potent Channel Blockade | nih.gov |

| Gabapentin / Pregabalin | N-type Calcium Channel (α2δ subunit) | High-affinity Binding | google.com |

| ω-agatoxins | P/Q-type Calcium Channels (Cav2.1) | Specific Blockade | nih.gov |

The pyrrolidine scaffold is also found in inhibitors of enzymes unrelated to neuropharmacology. One such enzyme is Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), which confers resistance to aminoglycoside antibiotics in bacteria. nih.govnih.gov

Researchers have identified potent inhibitors of AAC(6')-Ib based on a substituted pyrrolidine pentamine scaffold. nih.govresearchgate.netmdpi.com This complex scaffold is decorated with multiple substituents, including S-phenyl and S-hydroxymethyl groups. researchgate.net Detailed structure-activity relationship (SAR) studies revealed that the integrity of the pyrrolidine pentamine scaffold and specific stereochemistry at multiple positions were essential for inhibitory activity. nih.govmdpi.com While this demonstrates the versatility of the pyrrolidine ring in inhibitor design, the scaffold of these enzyme inhibitors is significantly more complex than that of this compound.

Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are targets for several neuropsychiatric drugs. The structural features required for high affinity at sigma receptors have been studied extensively. nih.gov

A common pharmacophore associated with high sigma receptor affinity is a phenylpiperidine structure with a lipophilic N-substituent. nih.gov The structural similarity between a phenylpiperidine and a phenoxypyrrolidine—both containing an aromatic ring and a nitrogen-containing heterocycle separated by a flexible linker—suggests that compounds like this compound could potentially bind to these receptors. Sigma receptor ligands can be classified as agonists or antagonists, in part by their sensitivity to GTP, which suggests that some sigma receptors may be linked to G-proteins or have G-protein-like signaling properties. nih.gov The butyrophenone (B1668137) neuroleptic haloperidol (B65202) is one of the most potent ligands for sigma receptors. nih.gov

Mechanistic Studies of Cellular and Subcellular Effects

The interaction of this compound analogues with their molecular targets translates into distinct effects at the cellular and subcellular levels. The primary mechanistic consequence of inhibiting serotonin and norepinephrine transporters is an increase in the extracellular concentration of these neurotransmitters. This elevation in serotonin and norepinephrine levels in the synapse enhances their signaling to postsynaptic neurons, a fundamental mechanism for antidepressant and anxiolytic effects.

The blockade of voltage-gated sodium and calcium channels leads to a reduction in neuronal excitability. At a cellular level, this manifests as a decreased ability of a neuron to fire rapid, repetitive action potentials, which is a key mechanism for controlling seizures and mitigating neuropathic pain signals. nih.govnih.gov

Antagonism at GPCRs, such as the histamine H3 receptor, blocks the receptor's constitutive activity or its activation by endogenous ligands like histamine. nih.gov This can lead to a variety of cellular responses, including the modulation of the release of other neurotransmitters, thereby influencing neuronal circuits related to wakefulness and cognition. nih.gov Similarly, potential interactions with sigma receptors could modulate intracellular calcium signaling and other cellular pathways, although the precise downstream effects are complex and depend on the specific receptor subtype and cell type. nih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

There is currently no specific data available in published scientific literature that describes the allosteric modulation or orthosteric binding mechanisms of this compound on any biological target. Research into how this compound may interact with receptors or enzymes, including the specific sites of binding and the nature of its modulatory effects, has not been publicly reported.

Multi-Target Pharmacological Profiles and Polypharmacology

Similarly, investigations into the multi-target pharmacological profile of this compound are not present in the available scientific record. Polypharmacology, the ability of a compound to interact with multiple targets, is a significant area of drug discovery. However, without initial data on its primary biological targets, an assessment of its broader interaction profile is not possible.

While research exists on other pyrrolidine derivatives, some of which exhibit activities such as histamine H3 receptor antagonism or modulation of muscarinic acetylcholine (B1216132) receptors, it is crucial to note that these findings cannot be extrapolated to this compound. Small changes in chemical structure can lead to vastly different pharmacological properties.

Preclinical Pharmacological Research and Therapeutic Potential in Vitro and Animal Studies

In Vivo Efficacy Studies in Animal Models of Disease

Animal models are indispensable for evaluating the therapeutic potential of novel compounds in a living system. Various pyrrolidine (B122466) derivatives have demonstrated significant efficacy in models of central nervous system disorders, pain, inflammation, and infectious diseases.

Neuropathic pain is a chronic condition that arises from nerve damage. nih.gov Animal models, such as those involving surgically induced nerve injury, are standard for testing new analgesic compounds. nih.gov Symptoms like allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response) are key endpoints in these models. nih.gov

While specific studies on 3-(2-Methylphenoxy)pyrrolidine are not available, research on new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides has shown promise. The antinociceptive activity of the most promising of these compounds was investigated in the formalin model of tonic pain, as anticonvulsant drugs are often effective in managing neuropathic pain. nih.gov

The pyrrolidine scaffold is a core component of several anticonvulsant agents. The therapeutic potential of new derivatives is often assessed using a battery of standardized rodent models.

Maximal Electroshock (MES) Test: This model assesses a compound's ability to prevent the spread of seizures.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures.

6 Hz Test: This model is used to identify compounds effective against therapy-resistant partial seizures.

Numerous studies have evaluated novel pyrrolidine derivatives in these models. For example, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids were evaluated for anticonvulsant activity in the MES, 6 Hz, and scPTZ tests. nih.gov Similarly, new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were also assessed in these three acute models of epilepsy. nih.gov Another study reported that all target compounds of a 4-(2-alkoxy-phenyl) series exhibited varying degrees of anticonvulsant activity in the maximal electroshock test. thieme-connect.de

Table 1: Anticonvulsant Activity of Selected Pyrrolidine Derivatives

| Compound Class | Test Model | Activity Noted |

|---|---|---|

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones | MES, 6 Hz, scPTZ | Antiseizure activity observed, particularly in the 6 Hz model. nih.gov |

| 3-(substituted-phenyl)-pyrrolidine-2,5-diones | MES, 6 Hz, scPTZ | Significant protection observed in MES and 6 Hz tests for lead compounds. nih.gov |

The potential of pyrrolidine compounds to modulate anxiety and sedation is often explored using specific behavioral models in rodents.

Elevated Plus Maze (EPM): This is a widely used test to assess anxiolytic-like behavior.

Pentobarbital-induced Hypnotic Model: This model is used to evaluate sedative properties.

Research on novel annulated pyrrolo nih.govnih.govbenzodiazepines, which incorporate a pyrrolidine ring system, demonstrated significant anxiolytic and sedative effects in the EPM and pentobarbital-induced hypnotic models, respectively. mdpi.comresearchgate.net One derivative, PBDT 13, was found to have efficacy comparable to diazepam. mdpi.comresearchgate.netnih.gov In another study, the anxiolytic potential of Lactuca serriola seed extract, which contains various phytochemicals, was assessed using the hole-board test, where a reduction in head-dipping behavior suggests anxiolytic activity. mdpi.com

The anti-inflammatory potential of pyrrolidine derivatives has been investigated in various preclinical models. The carrageenan-induced paw edema model in rats is a standard acute inflammation test, while the cotton pellet-induced granuloma model is used for chronic inflammation. njppp.com

Studies on pyrimidine (B1678525) derivatives, some of which are structurally related to compounds of interest, have shown that they can inhibit key inflammatory mediators like COX-2. nih.gov Similarly, a series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides demonstrated good anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov These studies highlight the potential for compounds with heterocyclic cores, including pyrrolidine, to exhibit anti-inflammatory effects.

The urgent need for new antimicrobial agents has driven research into various chemical scaffolds, including pyrrolidine derivatives. The antimicrobial activity of new compounds is typically determined by their minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

For example, a study on thiazole-based pyrrolidine derivatives evaluated their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacteria. biointerfaceresearch.com Another study synthesized 3-alkylidene-2-indolone derivatives and found several compounds with high antibacterial activity, particularly against Gram-positive strains, with MIC values as low as 0.5 μg/mL. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Organism(s) | Activity Noted |

|---|---|---|

| Thiazole-based Pyrrolidines | S. aureus, B. cereus | Selective inhibition of Gram-positive bacteria. biointerfaceresearch.com |

Anticancer Activity

While no direct studies on the anticancer properties of this compound have been reported, the broader class of pyrrolidine-containing molecules has demonstrated significant potential in preclinical cancer research. nih.gov These derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines through diverse mechanisms of action. nih.gov

For instance, certain pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth. Studies on various cancer cell lines, including those of the lung, colon, and breast, have shown that modifications to the pyrrolidine ring can lead to potent cytotoxic and apoptotic effects. mdpi.commdpi.comresearchgate.net The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and the induction of programmed cell death (apoptosis). mdpi.com

The structural diversity of synthetic pyrrolidine compounds, including the incorporation of moieties like spirooxindoles and thiazoles, has been a key strategy in the development of novel anticancer agents. nih.gov These modifications can enhance the interaction of the compounds with various biological targets, leading to improved efficacy. nih.gov

It is important to reiterate that these findings pertain to the general class of pyrrolidine derivatives and not specifically to this compound. Further investigation is required to determine if this particular compound possesses any anticancer activity.

Neuroprotective Effects

The neuroprotective potential of the pyrrolidine scaffold has been an area of active investigation. Although direct evidence for this compound is absent from the available literature, studies on related compounds suggest that this chemical class may offer therapeutic benefits for neurodegenerative conditions.

For example, certain pyrrolidine derivatives have been shown to exhibit neuroprotective effects in various in vitro and in vivo models of neurological damage. These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate cellular stress and protect neurons from injury. mdpi.com Preclinical studies have demonstrated that some pyrrolidine-based compounds can improve learning and memory, reduce motor deficits, and increase the release of neurotransmitters in animal models of neurodegenerative diseases. mdpi.com

The mechanisms underlying these neuroprotective effects are multifaceted and can involve the modulation of various signaling pathways within the brain. For instance, some derivatives have been found to protect neuronal cells from damage induced by oxidative stress and mitochondrial dysfunction. nih.gov

As with the anticancer activity, these observations are based on studies of related pyrrolidine analogs. The specific neuroprotective profile of this compound remains to be elucidated through dedicated preclinical research.

Preclinical Pharmacokinetic and Metabolic Stability Studies

The pharmacokinetic properties and metabolic stability of a compound are crucial determinants of its potential as a drug candidate. These parameters, which include how the compound is absorbed, distributed, metabolized, and excreted (ADME), have not been specifically reported for this compound. However, general principles and findings from studies on other small molecules and pyrrolidine derivatives can provide a foundational understanding.

In Vitro Metabolic Stability (e.g., liver microsomes)

In vitro metabolic stability assays are essential tools in early drug discovery to predict how a compound will be cleared by the liver. nih.gov These assays typically utilize liver microsomes, which contain the primary enzymes responsible for drug metabolism (cytochrome P450s). nih.govyoutube.com By incubating a compound with liver microsomes, researchers can determine its rate of degradation and predict its hepatic clearance and half-life. youtube.com

The metabolic stability of a compound is a key factor influencing its oral bioavailability and dosing frequency. nih.gov Compounds that are rapidly metabolized in liver microsomes are likely to have high first-pass metabolism, leading to low systemic exposure after oral administration. nih.gov Conversely, compounds with high metabolic stability are more likely to achieve and maintain therapeutic concentrations in the body.

While specific data for this compound is unavailable, the metabolic fate of a molecule is highly dependent on its chemical structure. The presence of the phenoxy and methyl groups on the pyrrolidine ring would be key sites for potential metabolism, such as hydroxylation or ether cleavage.

Animal Pharmacokinetics (e.g., absorption, distribution, excretion, metabolism)

Animal pharmacokinetic studies are critical for understanding how a drug candidate behaves in a living organism. These studies provide data on the compound's absorption from the site of administration, its distribution throughout the body, its metabolic transformation into other compounds, and its eventual elimination from the body. mdpi.com

The pharmacokinetic profile of a compound is influenced by various factors, including its physicochemical properties (e.g., solubility, lipophilicity) and its interactions with biological systems (e.g., plasma protein binding). mdpi.com For instance, a compound's ability to cross biological membranes, such as the blood-brain barrier, is a key determinant of its potential efficacy for central nervous system disorders.

Without specific studies on this compound, its pharmacokinetic profile remains unknown. Preclinical evaluation in animal models would be necessary to characterize its ADME properties and to inform its potential for further development.

Utilization of this compound as a Research Tool

Currently, there is no documented use of this compound as a specific research tool in the scientific literature. Its availability from chemical suppliers suggests it is accessible for research purposes. myskinrecipes.com Given the diverse biological activities observed in the broader family of pyrrolidine derivatives, this compound could potentially serve as a chemical probe to investigate various biological targets and pathways, provided its specific activities are first characterized.

Analytical Characterization and Quality Control in Research

Spectroscopic and Chromatographic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, HPLC)

The definitive structural elucidation of 3-(2-Methylphenoxy)pyrrolidine relies on a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural confirmation. Both ¹H and ¹³C NMR are utilized to map the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the 2-methylphenoxy group, the protons on the pyrrolidine (B122466) ring, and the methyl group protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a fingerprint of the molecule's structure. For instance, the diastereotopic protons on the pyrrolidine ring, especially those adjacent to the nitrogen and the chiral center, may display complex splitting patterns. researchgate.net

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms). chemicalbook.com The number of signals confirms the total number of unique carbon atoms, and specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule would generate a molecular ion peak ([M]⁺) corresponding to its molecular weight. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition with high accuracy. The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule, offers further structural insights.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sigmaaldrich.com The compound would elute at a specific retention time, and the peak area is proportional to its concentration. The presence of impurities would be indicated by additional peaks in the chromatogram. HPLC is also a valuable tool for preparative purification to isolate the compound of interest from reaction mixtures. jsmcentral.org

A summary of expected analytical data for the structural confirmation of this compound is presented below.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, pyrrolidine, and methyl protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. chemicalbook.comchemicalbook.com |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₁H₁₅NO. |

| HPLC | A single major peak indicating high purity under specific chromatographic conditions. |

Stereochemical Purity Assessment (e.g., Chiral HPLC, Optical Rotation)

Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers, (R)- and (S)-3-(2-Methylphenoxy)pyrrolidine. Determining the enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. csfarmacie.cz

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most powerful and widely used method for separating and quantifying enantiomers. jsmcentral.orgcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. iapc-obp.comsigmaaldrich.com The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomeric peaks. Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds. jsmcentral.org The ratio of the peak areas of the two enantiomers in the chromatogram allows for the precise determination of the enantiomeric excess (ee). libretexts.org

Optical Rotation is a classical method used to characterize chiral molecules. A solution of a pure enantiomer will rotate the plane of plane-polarized light. wikipedia.orgmasterorganicchemistry.com The direction and magnitude of this rotation are characteristic of the compound. libretexts.org

Specific Rotation ([α]): This is a standardized measure of optical rotation and is a physical constant for a given enantiomer under specific conditions (temperature, wavelength of light, solvent, and concentration). masterorganicchemistry.com Enantiomers will have specific rotations of equal magnitude but opposite signs (+ for dextrorotatory and - for levorotatory). libretexts.org A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive as the rotations of the individual enantiomers cancel each other out. khanacademy.org The observed optical rotation of a sample can be used to calculate its enantiomeric purity if the specific rotation of the pure enantiomer is known. youtube.com

The table below summarizes the techniques used for stereochemical purity assessment.

| Technique | Principle and Application |

| Chiral HPLC | Separates enantiomers based on their differential interactions with a chiral stationary phase, allowing for the determination of enantiomeric excess. researchgate.net |

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral compound. The specific rotation is a characteristic physical property of an enantiomer. |

Isotopic Labeling for Research Applications (e.g., Distribution Studies in Cells/Tissues)

Isotopic labeling involves the incorporation of a stable or radioactive isotope into the structure of this compound. This technique is invaluable for a variety of research applications, particularly for studying the distribution and fate of the compound in biological systems.

Deuterium (B1214612) (²H) or Carbon-13 (¹³C) Labeling: The incorporation of stable isotopes like deuterium or carbon-13 can be used in metabolic studies. The labeled compound can be administered, and its metabolites can be identified by mass spectrometry, as the labeled atoms result in a characteristic mass shift. For quantitative analysis in biological matrices, a deuterated version of the compound often serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays.

Radiolabeling: Introducing a radioactive isotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or a positron-emitting radionuclide like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), allows for highly sensitive detection and imaging. mdpi.com

Distribution Studies: Radiolabeled this compound can be administered to cells in culture or to laboratory animals, and its distribution in various tissues and organs can be quantified by measuring the radioactivity. nih.gov This provides crucial information about its absorption, distribution, metabolism, and excretion (ADME) profile.

Positron Emission Tomography (PET) Imaging: If labeled with a positron-emitting isotope, the distribution of the compound in a living organism can be visualized non-invasively in real-time using PET imaging. mdpi.comnih.gov This powerful technique is instrumental in preclinical and clinical research for understanding the in vivo behavior of molecules. The synthesis of such radiolabeled compounds requires specialized chemistry and handling procedures. nih.gov

The following table outlines the applications of isotopic labeling in research.

| Isotope | Application | Detection Method |

| ²H, ¹³C | Metabolic studies, internal standards for quantitative analysis. | Mass Spectrometry, NMR Spectroscopy. |

| ³H, ¹⁴C | In vitro and ex vivo distribution studies, quantitative tissue analysis. | Liquid Scintillation Counting, Autoradiography. |

| ¹¹C, ¹⁸F | In vivo non-invasive imaging of distribution and target engagement. mdpi.com | Positron Emission Tomography (PET). |

Patent Landscape and Intellectual Property in Pyrrolidine Chemistry

Analysis of Patent Trends Related to 3-(2-Methylphenoxy)pyrrolidine and its Analogues

While specific patents for the exact compound this compound are not prominently found in publicly accessible databases, the patent landscape for its close analogues is active. A key example is the patent application for 3-phenoxymethylpyrrolidine compounds by Theravance, Inc. epo.org This highlights a common trend where companies patent a core structure and its variations to create a broad protective halo around a promising chemical space.

The broader field of pyrrolidine (B122466) derivatives has seen extensive patenting activity, reflecting its therapeutic importance. These patents span a wide range of medical applications, from treatments for metabolic disorders and cancer to neurological conditions and infectious diseases. nih.govgoogle.comgoogle.com

Key trends in the patenting of pyrrolidine analogues include:

Broad Markush Claims: Early patents often feature broad Markush structures to cover a multitude of potential substitutions on the pyrrolidine ring. This strategy aims to preempt competitors from developing structurally similar compounds with comparable biological activity. psu.edusagaciousresearch.com

Focus on Specific Therapeutic Areas: There is a noticeable concentration of patents for pyrrolidine derivatives in high-value therapeutic areas. For instance, numerous patents describe their use as inhibitors of acetyl-CoA carboxylase (ACC) for treating diabetes and obesity, or as antibacterial agents. nih.govgoogle.com

Dominance by Major Pharmaceutical Companies: A significant portion of the key patents in this area are held by large pharmaceutical corporations, including Hoffmann-La Roche, Novartis, and Bayer, indicating substantial investment in the research and development of pyrrolidine-based therapeutics. justia.comregulations.gov

Geographic Diversity: Patent filings are typically international, with applications often submitted in the United States, Europe, and other major markets to ensure broad commercial protection.

Below is a table summarizing representative patents for analogues and derivatives of the pyrrolidine scaffold, illustrating the diversity of assignees and therapeutic targets.

| Patent/Application Number | Assignee | Title/Therapeutic Focus |

| EP2456436A1 | Theravance, Inc. | 3-Phenoxymethylpyrrolidine compounds for use as pharmaceuticals. epo.org |

| US9278954B2 | F. Hoffmann-La Roche AG | Pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase(s) for the treatment of obesity and type-2 diabetes. google.com |

| US6790860B2 | Hoffmann-La Roche Inc. | Pyrrolidine derivatives as inhibitors of metalloproteases for treating vasoconstriction-related diseases. justia.com |

| WO2015173764A1 | iTeos Therapeutics SA | Pyrrolidine-2,5-dione derivatives as IDO1 inhibitors for cancer treatment. google.com |

| US6784197B2 | UCB, S.A. | 2-oxo-1-pyrrolidine derivatives for treating neurological disorders like epilepsy. google.com |

Strategies for Novel Compound Claims and Research Exclusivity

Securing intellectual property protection and market exclusivity for a new chemical entity is a multifaceted process that extends beyond a single patent. Companies employ a range of sophisticated strategies to claim novel compounds and maximize their period of research exclusivity.

Claiming Novel Compounds:

The primary method for protecting a new compound is through a composition of matter patent. In the context of this compound and its analogues, this is often achieved using Markush claims . A Markush structure defines a core chemical scaffold and lists various possible substituents at different positions. psu.edublueironip.comuspto.gov This allows a single patent to cover a vast number of related compounds, even those not yet synthesized, providing broad protection against competitors. psu.edusagaciousresearch.com

Strategies for Extending Research Exclusivity:

Pharmaceutical companies utilize several "evergreening" strategies to extend the commercial life of a drug beyond the initial 20-year patent term. drugpatentwatch.com These often involve filing for secondary patents on new aspects of the approved drug: nih.govalston.compatentpc.com

New Formulations: Patenting a new formulation, such as an extended-release version, can offer improved patient compliance or a better therapeutic profile, thereby justifying a new patent. nih.govalston.com

New Uses (Repurposing): Discovering and patenting a new therapeutic indication for an existing drug is a common and effective strategy. drugpatentwatch.compatentpc.com

Chiral Switching: If the original drug was a racemic mixture (containing both enantiomers), a company can later patent the single, more active enantiomer. This "racemic switch" can provide a new period of market exclusivity. nih.gov

Combination Therapies: Patenting a combination of the drug with another active ingredient for a specific therapeutic use can also create a new intellectual property asset. alston.com

Non-Patent Regulatory Exclusivity:

In addition to patents, regulatory bodies like the U.S. Food and Drug Administration (FDA) grant periods of market exclusivity to incentivize drug development. excelonip.com These exclusivities are independent of patent protection and can run concurrently. fda.gov

| Type of Exclusivity | Duration | Description |

| New Chemical Entity (NCE) | 5 years | Granted for drugs containing an active moiety that has never been approved by the FDA before. fda.govnumberanalytics.comcornell.edu |

| New Clinical Investigation | 3 years | Granted for applications on previously approved drugs that are supported by new clinical studies essential for approval (e.g., a new use or formulation). fda.gov |

| Orphan Drug Exclusivity (ODE) | 7 years | Granted for drugs that treat rare diseases affecting fewer than 200,000 people in the U.S. numberanalytics.com |

| Pediatric Exclusivity | 6 months | An additional six months of exclusivity can be added to existing patents and other exclusivities if the manufacturer conducts pediatric studies requested by the FDA. excelonip.com |

These strategies, from broad initial claims to layered secondary patents and regulatory exclusivities, form a comprehensive framework for protecting innovation and securing a return on the substantial investment required for pharmaceutical research and development. excelonip.com

Future Directions and Unexplored Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of pyrrolidine (B122466) derivatives is a well-established field, but there is a growing need for more efficient and environmentally friendly methods. nih.gov Future research will likely focus on moving away from traditional, multi-step syntheses that often require harsh reagents and generate significant waste.

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technology has already shown promise in accelerating the synthesis of pyrrolidines, increasing efficiency and supporting the principles of green chemistry. nih.gov

Enzymatic Synthesis: The use of engineered enzymes as catalysts offers a highly stereoselective and environmentally benign route to chiral pyrrolidines. acs.org Recent successes in using protoglobin catalysts for the synthesis of azaspiro[2.y]alkanes in aqueous environments highlight the potential of biocatalysis. acs.org These methods can operate at high substrate concentrations and produce high yields, making them suitable for industrial-scale production. acs.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Novel Catalytic Systems: The development of new metal-based or organocatalysts could enable more direct and atom-economical routes to 3-substituted pyrrolidines, reducing the number of synthetic steps.

| Synthesis Approach | Potential Advantages | Challenges |

| Microwave-Assisted Synthesis | Increased reaction speed, higher yields, improved efficiency. nih.gov | Scalability, potential for localized overheating. |

| Enzymatic Catalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. acs.org | Enzyme stability, substrate scope, cost of development. |

| Flow Chemistry | Enhanced safety, precise process control, ease of scaling. | Initial equipment cost, potential for clogging. |

Deeper Understanding of Target Selectivity and Off-Target Interactions

A crucial aspect of drug development is ensuring that a compound interacts specifically with its intended biological target to maximize efficacy and minimize side effects. For pyrrolidine-based compounds like 3-(2-Methylphenoxy)pyrrolidine, understanding the structure-activity relationship (SAR) is paramount. nih.govnih.gov The stereochemistry of the pyrrolidine ring and its substituents plays a significant role in determining the biological profile and target selectivity. nih.govnih.gov

Future research should focus on:

Computational Modeling and Docking: Advanced in silico methods can predict how different analogs of this compound will bind to various receptors. rsc.org This allows for the rational design of more selective compounds before they are synthesized.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure, for example, by altering the substitution pattern on the phenoxy ring or the pyrrolidine nitrogen, can elucidate which features are critical for binding to specific targets. rsc.orgtandfonline.com

Off-Target Profiling: Screening compounds against a wide panel of receptors, enzymes, and ion channels can identify unintended interactions early in the development process. This is critical for predicting potential side effects. The stereochemical configuration of a molecule is often a key determinant of its potency and can reduce off-target effects. acs.org

Development of Advanced In Vivo Efficacy Models for Specific Indications

Given that many pyrrolidine derivatives show activity in the central nervous system (CNS), future research will require sophisticated in vivo models that can accurately predict human responses. nih.govnih.gov The development of effective CNS drugs has been hindered by the lack of reliable models to mimic the blood-brain barrier (BBB) and complex neurological diseases. nih.govnih.gov

Future advancements in this area will likely involve:

Humanized Animal Models: These models, which incorporate human genes or cells into animals like mice, can provide more translationally relevant data on a drug's efficacy and metabolism. medicilon.comwuxibiology.com

iPSC-Derived and 3D Organoid Models: The use of induced pluripotent stem cells (iPSCs) to create neurons, glial cells, and even complex 3D brain organoids offers a powerful in vitro platform for studying disease and testing compounds on human-like tissue. nih.govnuvisan.com

Disease-Specific Models: Rather than relying on general behavioral tests, researchers are developing models that replicate specific aspects of human diseases, such as the infusion of β-amyloid in rats to model Alzheimer's disease or using specific antigens to induce multiple sclerosis-like symptoms. medicilon.comwuxibiology.com These models, supported by biomarker and histopathology analysis, provide more actionable data. medicilon.com

| Model Type | Application | Advantages |